molecular formula C17H18O4S2 B262312 2,3-Bis[(4-methylphenyl)sulfonyl]propene

2,3-Bis[(4-methylphenyl)sulfonyl]propene

Cat. No. B262312
M. Wt: 350.5 g/mol
InChI Key: LOICMLRZBSGTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis[(4-methylphenyl)sulfonyl]propene is a chemical compound that is commonly used in scientific research. It is a member of the class of organic compounds known as sulfonylalkenes, and it has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 2,3-Bis[(4-methylphenyl)sulfonyl]propene involves the inhibition of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an essential step in the regulation of acid-base balance in the body. As a result, the pH of the affected tissues is altered, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Bis[(4-methylphenyl)sulfonyl]propene are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to changes in the pH of affected tissues, which can have a variety of effects on cellular metabolism, enzyme activity, and other physiological processes. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, which may be related to its effects on carbonic anhydrase and other cellular processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,3-Bis[(4-methylphenyl)sulfonyl]propene in lab experiments is its selectivity for carbonic anhydrase. This selectivity allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes without interfering with other cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research related to 2,3-Bis[(4-methylphenyl)sulfonyl]propene. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase for use in the treatment of diseases such as glaucoma and epilepsy. Additionally, researchers may investigate the potential use of this compound in the treatment of cancer, as it has been shown to have anti-tumor properties. Finally, further studies may be conducted to investigate the potential toxic effects of this compound and to identify ways to mitigate these effects in experimental settings.

Synthesis Methods

The synthesis of 2,3-Bis[(4-methylphenyl)sulfonyl]propene involves a multi-step process that begins with the reaction of 4-methylbenzenesulfonyl chloride with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with ethyl acrylate to produce the desired compound. The reaction is typically carried out in anhydrous conditions using an inert atmosphere to prevent unwanted side reactions.

Scientific Research Applications

2,3-Bis[(4-methylphenyl)sulfonyl]propene is used in a variety of scientific research applications, including biochemistry, pharmacology, and medicinal chemistry. One of the primary uses of this compound is as a selective inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a key role in the regulation of acid-base balance in the body, and inhibitors of this enzyme have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

Product Name

2,3-Bis[(4-methylphenyl)sulfonyl]propene

Molecular Formula

C17H18O4S2

Molecular Weight

350.5 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfonylprop-2-enylsulfonyl]benzene

InChI

InChI=1S/C17H18O4S2/c1-13-4-8-16(9-5-13)22(18,19)12-15(3)23(20,21)17-10-6-14(2)7-11-17/h4-11H,3,12H2,1-2H3

InChI Key

LOICMLRZBSGTAS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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